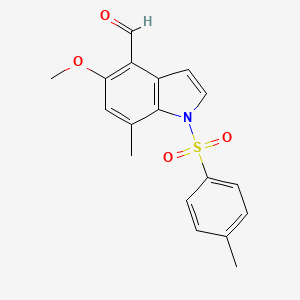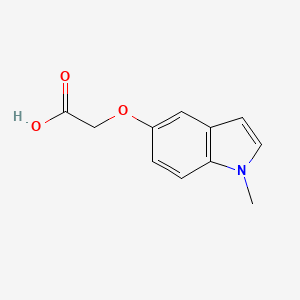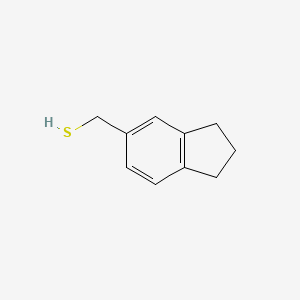
(2,3-Dihydro-1h-inden-5-yl)methanethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3-Dihydro-1h-inden-5-yl)methanethiol is an organic compound with the molecular formula C10H12S It is a thiol derivative of indane, characterized by the presence of a methanethiol group attached to the indane ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydro-1h-inden-5-yl)methanethiol typically involves the reaction of indanone derivatives with thiol reagents. One common method is the reduction of 5-indanyl methyl ketone followed by thiolation. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) and thiolating agents like hydrogen sulfide (H2S) or thiourea.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, would be essential to achieve high yields and purity.
化学反应分析
Types of Reactions
(2,3-Dihydro-1h-inden-5-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding indane derivative.
Substitution: The methanethiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the thiol group under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Indane derivatives.
Substitution: Various substituted indane derivatives depending on the nucleophile used.
科学研究应用
(2,3-Dihydro-1h-inden-5-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2,3-Dihydro-1h-inden-5-yl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can affect cellular pathways and lead to various biological effects. The specific molecular targets and pathways involved depend on the context of its application, such as antimicrobial or anticancer activity.
相似化合物的比较
Similar Compounds
(2,3-Dihydro-1h-inden-5-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(2,3-Dihydro-1h-inden-5-yl)methanamine: Contains an amine group instead of a thiol group.
1-(2,3-Dihydro-1h-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone: A cathinone derivative with a more complex structure.
Uniqueness
(2,3-Dihydro-1h-inden-5-yl)methanethiol is unique due to its thiol group, which imparts distinct chemical reactivity compared to its analogs
属性
分子式 |
C10H12S |
|---|---|
分子量 |
164.27 g/mol |
IUPAC 名称 |
2,3-dihydro-1H-inden-5-ylmethanethiol |
InChI |
InChI=1S/C10H12S/c11-7-8-4-5-9-2-1-3-10(9)6-8/h4-6,11H,1-3,7H2 |
InChI 键 |
USBNCGCHJNRRSF-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C1)C=C(C=C2)CS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





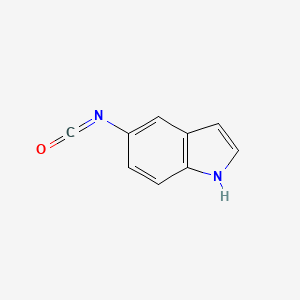
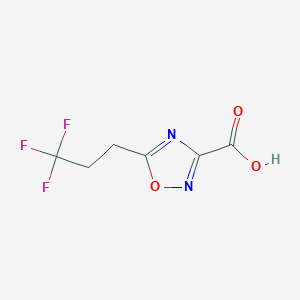
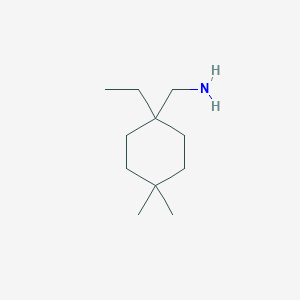
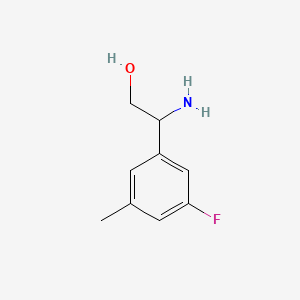

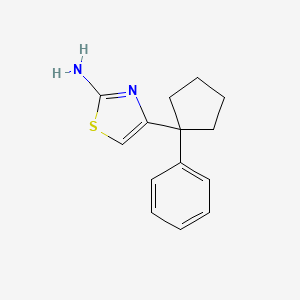

![2-methoxy-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B13530292.png)
